molecular formula C20H27N9O3S B13904516 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine

5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine

Cat. No.: B13904516
M. Wt: 473.6 g/mol
InChI Key: XEBRAMSBPJUGET-UHFFFAOYSA-N
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Description

5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a morpholine ring, and a pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a methylsulfonyl group, is attached via alkylation reactions.

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized and then coupled with the pyrazolo[1,5-a]pyrazine core through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.

    Reduction: Reduction reactions can be performed on the pyrimidine moiety to modify its electronic properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • 5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine

Uniqueness

Compared to similar compounds, 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine stands out due to its unique combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H27N9O3S

Molecular Weight

473.6 g/mol

IUPAC Name

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine

InChI

InChI=1S/C20H27N9O3S/c1-33(30,31)28-4-2-26(3-5-28)13-16-10-18-19(27-6-8-32-9-7-27)24-17(14-29(18)25-16)15-11-22-20(21)23-12-15/h10-12,14H,2-9,13H2,1H3,(H2,21,22,23)

InChI Key

XEBRAMSBPJUGET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN3C=C(N=C(C3=C2)N4CCOCC4)C5=CN=C(N=C5)N

Origin of Product

United States

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